(+-)-1-(3-Methylphenyl)-2-pyrrolidinemethanamine monohydrochloride
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Overview
Description
(±)-1-(3-Methylphenyl)-2-pyrrolidinemethanamine monohydrochloride is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring attached to a 3-methylphenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-(3-Methylphenyl)-2-pyrrolidinemethanamine monohydrochloride typically involves the reaction of 3-methylbenzaldehyde with pyrrolidine and formaldehyde. The reaction is carried out under acidic conditions to form the desired product. The process can be summarized as follows:
Step 1: Condensation of 3-methylbenzaldehyde with pyrrolidine in the presence of formaldehyde.
Step 2: Formation of the intermediate Schiff base.
Step 3: Reduction of the Schiff base to yield (±)-1-(3-Methylphenyl)-2-pyrrolidinemethanamine.
Step 4: Conversion to the monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(±)-1-(3-Methylphenyl)-2-pyrrolidinemethanamine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(±)-1-(3-Methylphenyl)-2-pyrrolidinemethanamine monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (±)-1-(3-Methylphenyl)-2-pyrrolidinemethanamine monohydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylphenyl)piperazine: Similar structure but with a piperazine ring instead of a pyrrolidine ring.
3-Methylamphetamine: Similar aromatic ring but with an amphetamine backbone.
3-Methylphenylpropanamine: Similar aromatic ring but with a different amine group.
Uniqueness
(±)-1-(3-Methylphenyl)-2-pyrrolidinemethanamine monohydrochloride is unique due to its specific combination of a pyrrolidine ring and a 3-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
142469-57-6 |
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Molecular Formula |
C12H19ClN2 |
Molecular Weight |
226.74 g/mol |
IUPAC Name |
[1-(3-methylphenyl)pyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-4-2-5-11(8-10)14-7-3-6-12(14)9-13;/h2,4-5,8,12H,3,6-7,9,13H2,1H3;1H |
InChI Key |
CZKJCUGNQPQCJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCC2CN.Cl |
Origin of Product |
United States |
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